molecular formula C16H20N6OS B2960703 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1013787-62-6

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No. B2960703
M. Wt: 344.44
InChI Key: JWCOKQBMKXISBW-UHFFFAOYSA-N
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Description

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a useful research compound. Its molecular formula is C16H20N6OS and its molecular weight is 344.44. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
Ethyl 3-oxobutanoate, Hydrazine hydrate, Ethyl 2-bromoacetate, Sodium ethoxide, 4-Methyl-5-(4-methyl-1,2,4-triazol-3-yl)thiomethyl-1H-pyrazole, 3-Ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde, Pyridine, Triethylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Chloroform, Acetone

Reaction
Step 1: Synthesis of ethyl 3-oxobutanoate by reacting ethyl acetate with sodium ethoxide, Step 2: Synthesis of ethyl 2-bromoacetate by reacting ethyl 3-oxobutanoate with bromine in the presence of hydrochloric acid, Step 3: Synthesis of 4-methyl-5-(4-methyl-1,2,4-triazol-3-yl)thiomethyl-1H-pyrazole by reacting hydrazine hydrate with ethyl 2-bromoacetate and 4-methyl-1,2,4-triazole-3-thiol in methanol, Step 4: Synthesis of 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde by reacting 3-ethoxy-1-ethyl-1H-pyrazole with sodium borohydride in methanol, Step 5: Synthesis of the intermediate compound by reacting 4-methyl-5-(4-methyl-1,2,4-triazol-3-yl)thiomethyl-1H-pyrazole with 3-ethoxy-1-ethyl-1H-pyrazole-4-carbaldehyde in chloroform in the presence of triethylamine, Step 6: Synthesis of the final product by reacting the intermediate compound with pyridine in acetone in the presence of hydrochloric acid

properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-4-22-10-13(15(20-22)23-5-2)14-18-19-16(21(14)3)24-11-12-8-6-7-9-17-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOKQBMKXISBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

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